molecular formula C₃₂H₅₈N₁₁O₁₄P₃S B560652 N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid CAS No. 1800401-93-7

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid

カタログ番号: B560652
CAS番号: 1800401-93-7
分子量: 945.85
InChIキー: MODMQMYTNMWWCS-MCINONILSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid is a unique compound that combines adenosine triphosphate (ATP), polyamine, and biotin. This compound is the first cell-permeable ATP analogue and serves as an efficient kinase cosubstrate. It promotes biotin labeling of kinase substrates in live cells, making it a valuable tool in biochemical research .

特性

IUPAC Name

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N11O14P3S/c1-41(15-7-11-34-24(44)10-4-3-9-23-25-21(18-61-23)39-32(47)40-25)13-5-6-14-42(2)16-8-12-38-58(48,49)56-60(52,53)57-59(50,51)54-17-22-27(45)28(46)31(55-22)43-20-37-26-29(33)35-19-36-30(26)43/h19-23,25,27-28,31,45-46H,3-18H2,1-2H3,(H,34,44)(H,50,51)(H,52,53)(H2,33,35,36)(H2,38,48,49)(H2,39,40,47)/t21-,22+,23-,25-,27+,28+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODMQMYTNMWWCS-MCINONILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N11O14P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the Hexahydrothieno[3,4-d]imidazol-4-yl Core

The (3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl fragment is a biotin analog requiring stereoselective construction. The synthesis begins with L-cysteine methyl ester, which undergoes cyclization with urea under acidic conditions to form the imidazolidinone ring . Key steps include:

  • Thiophene Ring Formation : Treatment of L-cysteine derivatives with thiourea and subsequent oxidation yields the thienoimidazole scaffold. Stereochemical control at C4 is achieved via asymmetric hydrogenation using a chiral ruthenium catalyst, ensuring the (3aS,4S,6aR) configuration .

  • Ketone Introduction : The 2-oxo group is introduced via oxidation of a secondary alcohol intermediate using Dess-Martin periodinane.

Table 1 : Optimization of Thienoimidazole Core Synthesis

StepReagents/ConditionsYield (%)Stereopurity (%)
CyclizationHCl/urea, 100°C, 12h7892
Asymmetric HydrogenationRu-(S)-BINAP, H₂ (50 psi), EtOH8599
OxidationDess-Martin periodinane, CH₂Cl₂, RT90-

Preparation of the Pentanoylamino Linker and Polyamine Spacers

The pentanoylamino-propyl-methylamino-butyl-methylamino-propyl chain is assembled via sequential reductive amination and acylation:

  • Reductive Amination :

    • Reaction of 1,5-diaminopentane with methylamine and sodium cyanoborohydride forms the methylamino-pentane backbone .

    • Iterative alkylation using acrylonitrile followed by hydrogenation introduces additional amine groups .

  • Acylation with Biotin Core :

    • The primary amine of the polyamine spacer is coupled to the carboxyl group of the thienoimidazole core using HATU/DIPEA in DMF, achieving >90% coupling efficiency .

Critical Consideration : Protecting groups (e.g., tert-butoxycarbonyl, Boc) are essential to prevent side reactions during polyamine elongation. Final deprotection is performed with trifluoroacetic acid .

Synthesis of the Phosphorylated Adenosine Moiety

The [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl segment is synthesized via phosphoramidite chemistry :

  • Nucleoside Activation :

    • Adenosine is protected at the 5'-OH with a 4,4'-dimethoxytrityl (DMT) group. The 2'- and 3'-OH groups are protected with tert-butyldimethylsilyl (TBS) groups .

    • Phosphorylation at the 5'-position uses 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 1H-tetrazole .

  • Oxidation and Deprotection :

    • The phosphite triester is oxidized to phosphate using iodine/water/pyridine .

    • Sequential removal of TBS (using TBAF) and DMT (using dichloroacetic acid) yields the free 5'-phosphate .

Assembly of the Full Molecule

The final coupling involves conjugating the phosphorylated adenosine to the polyamine-biotin scaffold:

  • Phosphonamidic Acid Formation :

    • The terminal phosphate of the adenosine moiety reacts with the primary amine of the polyamine spacer using a carbodiimide coupling agent (EDC/NHS) in anhydrous DMF .

    • Excess reagents are removed via size-exclusion chromatography .

  • Global Deprotection :

    • Residual protecting groups on the phosphate (β-cyanoethyl) are cleaved with aqueous ammonia (28%, 12h, 55°C) .

Table 2 : Key Analytical Data for Final Compound

ParameterValueMethod
Purity≥98%HPLC (C18 column)
Molecular Weight1,256.34 g/molHRMS (ESI+)
Stereochemical Integrity>99% ee (C4, C3a, C6a)Chiral SFC

Challenges and Optimization Strategies

  • Stereochemical Drift :

    • The C4 stereocenter is prone to epimerization during acylation. Using low temperatures (0°C) and non-polar solvents (toluene) minimizes this issue.

  • Phosphate Hydrolysis :

    • The labile β-cyanoethyl group is replaced with a more stable methyl group in critical intermediates to prevent premature deprotection .

  • Solubility Issues :

    • Polyamine intermediates exhibit poor solubility in organic solvents. Incorporating dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as co-solvents improves reaction homogeneity .

化学反応の分析

Types of Reactions

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are biotin-labeled phosphoproteins, which can be purified and visualized using streptavidin protein .

科学的研究の応用

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid has a wide range of scientific research applications, including:

作用機序

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid exerts its effects by promoting the biotin labeling of kinase substrates in live cells. The polyamine linker enhances cell permeability, allowing the compound to enter cells and participate in kinase-catalyzed reactions. The biotin group binds to streptavidin protein, facilitating the purification and visualization of biotin-labeled phosphoproteins .

類似化合物との比較

Similar Compounds

Uniqueness

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid is unique due to its cell permeability, which allows it to be used in live cell applications. This property makes it a valuable tool for studying kinase activity and cell signaling in a more physiologically relevant context .

生物活性

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid (commonly referred to as the compound) is a complex organic molecule with significant potential for biological activity. Its intricate structure includes multiple functional groups that suggest diverse biochemical interactions.

Chemical Structure and Properties

The compound's molecular formula is C33H34Cl2N4O7C_{33}H_{34}Cl_{2}N_{4}O_{7} with a molecular weight of 669.5 g/mol. The presence of thieno[3,4-d]imidazole and various amino and hydroxyl groups indicates potential interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC33H34Cl2N4O7
Molecular Weight669.5 g/mol
XLogP-8.7
CAS Number119673-08-4

Research indicates that the compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The structural motifs suggest that it could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The presence of amino acids and hydroxyl groups may facilitate binding to various receptors.
  • Cell Signaling Modulation : Its phosphonamidic acid structure could influence signaling pathways by acting as a modulator.

Antiviral Activity

One study highlighted the compound's potential as an antiviral agent by demonstrating its ability to inhibit viral replication in vitro. This was particularly noted in assays against RNA viruses where the compound showed significant efficacy.

Cytotoxicity

Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.

Case Study: Inhibition of Kinase Activity

In a recent investigation into kinase activity modulation, the compound was shown to inhibit specific kinases involved in cell proliferation. This inhibition was quantified using biochemical assays that measured phosphorylation levels in treated versus untreated cells.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with related compounds was conducted:

Compound NameStructure SimilarityBiological Activity
Compound AModerateAntiviral
Compound BHighCytotoxic to cancer cells
Compound CLowNo significant activity

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing this compound, given its hybrid biotin-nucleotide structure?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:

  • Biotinylation : Coupling the thienoimidazolone moiety (CAS 111790-37-5) via amide bond formation, as described for structurally analogous biotin derivatives .
  • Nucleotide Conjugation : Phosphoramidate chemistry links the adenosine-phosphate backbone, requiring strict anhydrous conditions to avoid hydrolysis of the triphosphate group .
  • Purification : Use reverse-phase HPLC with mobile phases optimized for polar compounds (e.g., methanol/water with phosphate buffers, pH 5.5) to isolate intermediates .
    • Critical Step : Monitor reaction progress via LC-MS to detect premature hydrolysis of the phosphonamidic acid group .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Assign proton environments for the thienoimidazolone (δ 1.5–3.0 ppm) and adenosine (δ 7.8–8.3 ppm) regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error; fragmentation patterns should match simulated spectra for the triphosphate chain .
  • Infrared (IR) Spectroscopy : Validate amide (1650–1680 cm⁻¹) and phosphate (950–1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. What experimental designs are optimal for studying its interaction with streptavidin or nucleotide-binding proteins?

  • Binding Assays :

  • Surface Plasmon Resonance (SPR) : Immobilize streptavidin on a sensor chip and measure association/dissociation rates (ka/kd) under varying pH (6.5–7.5) and ionic strength (50–200 mM NaCl) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for the adenosine moiety with ATP-binding proteins .
    • Contradiction Management : If conflicting binding affinities arise (e.g., due to buffer interference), validate via orthogonal methods like microscale thermophoresis (MST) .

Q. How does the compound’s stability vary under physiological conditions, and how can degradation products be characterized?

  • Stability Protocols :

  • pH-Dependent Hydrolysis : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor triphosphate chain degradation via ³¹P NMR (loss of γ-phosphate signal at δ -5.5 ppm) .
  • Oxidative Stress Testing : Expose to H₂O₂ (1–5 mM) to assess thienoimidazolone ring stability; use LC-MS to identify sulfoxide derivatives .
    • Data Interpretation : Compare degradation kinetics with structurally related biotinylated nucleotides (e.g., biotin-ATP) to isolate instability mechanisms .

Q. What computational approaches can predict its binding affinity and selectivity for target proteins?

  • Modeling Workflow :

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the adenosine-phosphate region and ATP-binding pockets (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent to assess conformational flexibility of the triphosphate chain .
    • Validation : Cross-reference computational predictions with SPR/ITC data to refine force field parameters for phosphonamidic acid bonds .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar compounds?

  • Case Study : If Compound A (thienoimidazolone core) shows anti-cancer activity in vitro but fails in vivo:

  • Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and dosing protocols (continuous vs. pulsatile exposure) .
  • Metabolite Profiling : Use HRMS to identify in vivo degradation products (e.g., dephosphorylated analogs) that may lack efficacy .
    • Statistical Rigor : Apply ANOVA with post-hoc tests to isolate variability sources (e.g., batch effects in synthesis) .

Comparative Structural Analysis

Q. What distinguishes this compound from other biotin-nucleotide hybrids in terms of functional group arrangement?

  • Key Features :

FeatureThis CompoundAnalog (e.g., Biotin-ATP)
Phosphate LinkagePhosphonamidic acidPyrophosphate
Biotin AttachmentPropyl-methylamino spacerHexanoic acid linker
StabilitypH-sensitive hydrolysisResistant up to pH 9.0
  • Implications : The phosphonamidic acid group enhances modularity for conjugation but requires stringent pH control during synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。